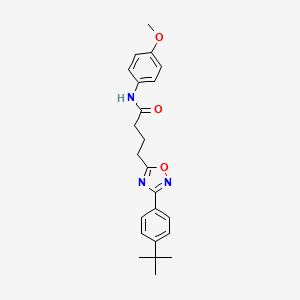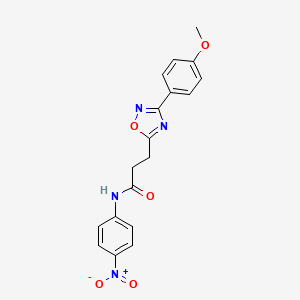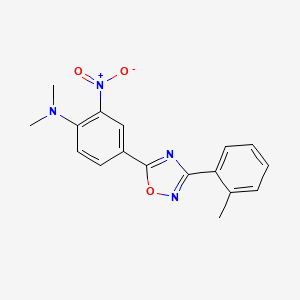
N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as DNTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNTT belongs to the family of organic semiconductors and has been extensively studied for its use in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs).
作用機序
The mechanism of action of DNTT in electronic devices is based on its ability to transport charge carriers such as electrons and holes. DNTT possesses a high electron affinity and a low ionization potential, which allows it to efficiently transport electrons. The presence of the nitro group in DNTT also enhances its ability to transport holes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DNTT. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of DNTT is its excellent charge transport properties, which make it an ideal material for use in electronic devices. However, DNTT is also known to be highly sensitive to environmental factors such as temperature and humidity, which can affect its performance. Additionally, the synthesis of DNTT can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on DNTT. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of DNTT's potential applications in biomedical devices and sensors. Additionally, there is a need for further research on the environmental stability of DNTT and its performance under different conditions.
Conclusion:
In conclusion, DNTT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in electronic devices. Its excellent charge transport properties make it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. However, there are also limitations to its use, including its sensitivity to environmental factors and the challenges associated with its synthesis. Further research is needed to explore DNTT's potential applications in biomedical devices and sensors and to develop more efficient synthesis methods.
合成法
DNTT can be synthesized through various methods, including the condensation reaction between 2-nitro-4-chloroaniline and o-tolyl isocyanate. The reaction is catalyzed by a base, and the final product is obtained through purification and recrystallization.
科学的研究の応用
DNTT has been extensively studied for its potential applications in electronic devices. It has been found to possess excellent charge transport properties, making it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. DNTT has also been used in the development of sensors for the detection of gases and biomolecules.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-4-5-7-13(11)16-18-17(24-19-16)12-8-9-14(20(2)3)15(10-12)21(22)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHNZVRODDXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

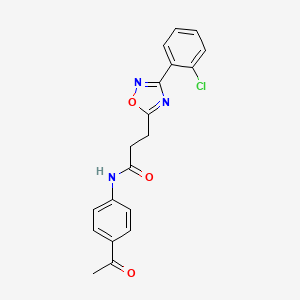

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7701590.png)
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
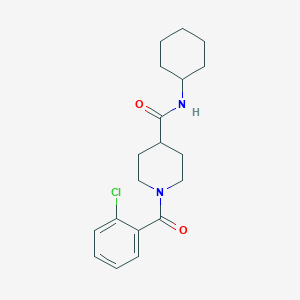
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7701614.png)
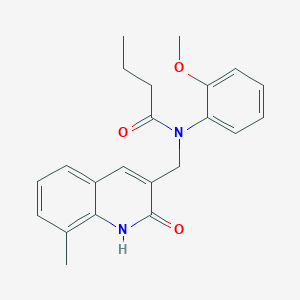
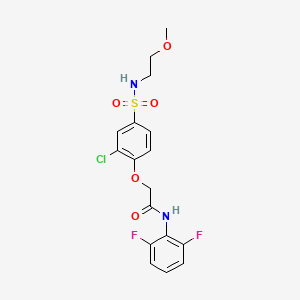

![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
